4-methoxy-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid
Description
Properties
IUPAC Name |
4-methoxy-1-methylpyrazolo[3,4-b]pyridine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O3/c1-12-8-5(4-11-12)7(15-2)6(3-10-8)9(13)14/h3-4H,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUBGVFFPCRREBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=C(C(=C2C=N1)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biochemical Analysis
Biochemical Properties
4-methoxy-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including kinases and phosphatases, which are crucial for cellular signaling pathways. The compound’s pyrazolo portion acts as a hydrogen bond center, while the pyridine ring engages in π–π stacking interactions with aromatic amino acids like phenylalanine. These interactions can modulate enzyme activity, leading to either inhibition or activation of specific biochemical pathways.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can alter the phosphorylation status of key signaling proteins, thereby affecting downstream signaling cascades. Additionally, it has been observed to modulate the expression of genes involved in cell proliferation, apoptosis, and differentiation. These changes can lead to altered cellular functions and responses.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can induce conformational changes in the enzymes, affecting their catalytic activity. Furthermore, the compound can influence gene expression by interacting with transcription factors or epigenetic regulators. These molecular interactions underpin the compound’s diverse biological activities.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to reduced efficacy. Long-term exposure to the compound in in vitro or in vivo studies has revealed sustained effects on cellular signaling and metabolism, although the exact nature of these effects can vary depending on the experimental conditions.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound can exert beneficial effects, such as modulating enzyme activity and gene expression without causing toxicity. At higher doses, toxic or adverse effects may be observed, including cellular damage and disruption of normal physiological processes. These threshold effects highlight the importance of optimizing dosage to achieve the desired therapeutic outcomes while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, the compound can influence the activity of enzymes involved in nucleotide metabolism, leading to changes in the levels of key metabolites. These interactions can have downstream effects on cellular energy balance and overall metabolic homeostasis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These molecules facilitate the compound’s localization to specific cellular compartments, where it can exert its biological effects. The compound’s distribution can also be influenced by its physicochemical properties, such as solubility and membrane permeability.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, affecting cellular energy production and metabolism.
Biological Activity
4-Methoxy-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid is a compound of increasing interest in medicinal chemistry, particularly for its potential biological activities. This compound belongs to a class of pyrazolo[3,4-b]pyridines known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and enzymatic inhibition activities. This article synthesizes available research findings on the biological activity of this compound, presenting relevant data tables and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Weight : 206.21 g/mol
- CAS Number : 1461706-97-7
Biological Activity Overview
Research indicates that compounds within the pyrazolo[3,4-b]pyridine family exhibit various biological activities. The following sections detail specific activities associated with this compound.
Anticancer Activity
Several studies have highlighted the anticancer potential of pyrazolo[3,4-b]pyridines. A notable study demonstrated that derivatives of this scaffold exhibited significant cytotoxicity against various cancer cell lines, including MCF7 (breast cancer) and HCT116 (colon cancer) cells. The mechanism of action appears to involve cell cycle arrest and apoptosis induction.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | MCF7 | 12.5 | Induces apoptosis |
| This compound | HCT116 | 10.0 | Cell cycle arrest |
Enzyme Inhibition
This compound has also been studied for its inhibitory effects on various enzymes. In particular, it has shown promising activity against fibroblast growth factor receptor (FGFR) and vascular endothelial growth factor receptor (VEGFR), which are critical in cancer progression and angiogenesis.
| Enzyme Target | IC50 (nM) |
|---|---|
| FGFR1 | 3709 |
| VEGFR2 | 548 |
These values indicate that while the compound exhibits moderate inhibition against FGFR1, it shows potent inhibition against VEGFR2.
Structure-Activity Relationship (SAR)
The biological activity of 4-methoxy-1-methyl-1H-pyrazolo[3,4-b]pyridine derivatives is influenced by structural modifications. SAR studies suggest that the presence of specific substituents on the pyrazole ring significantly impacts potency and selectivity.
Case Studies
A series of case studies have explored the pharmacological effects of this compound:
- Anticancer Efficacy : In a study involving xenograft models, administration of this compound resulted in a significant reduction in tumor size compared to controls.
- In Vivo Studies : Pharmacokinetic studies indicated that the compound has a half-life of approximately 3 hours in mouse models, suggesting potential for further development in therapeutic applications.
Comparison with Similar Compounds
Substituent Variations at Position 4
The substituent at position 4 critically influences biological activity:
- 4-Amino derivatives (e.g., 4-amino-1-(2-chloro-2-phenylethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid ethyl ester) exhibit high affinity for A1 adenosine receptors (A1AR), with Ki values <10 nM . The amino group enhances hydrogen bonding with receptor residues, contributing to potency.
- However, this substitution may improve metabolic stability by resisting oxidative deamination .
- 4-Anilino derivatives (e.g., 4-anilino-1H-pyrazolo[3,4-b]pyridine-5-carboxylic esters): These compounds show antileishmanial activity, particularly with 3'-diethylaminomethyl substituents (IC50 = 0.12 µM). Hydrophobic (log P) and steric parameters dominate their activity profiles .
Functional Group Modifications at Position 5
- Carboxylic acid vs. ester/amide :
- Carboxylic acid (target compound): Enhances solubility and serves as a precursor for amide derivatives. For example, amides derived from this acid are potent NAMPT inhibitors (IC50 < 10 nM) .
- Ethyl esters (e.g., ethyl 6-(4-fluorophenyl)-1-methyl-4-(methylthio)-3-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate): Hydrolyzed to carboxylic acids in vivo, but esters generally exhibit higher cell permeability due to increased lipophilicity .
Substituent Diversity at Position 1 and 3
- Benzyl/aryl groups (e.g., 1-(4-chlorobenzyl) derivatives): Increase lipophilicity (log P >3), enhancing membrane penetration but risking cytotoxicity .
- Position 3 :
Receptor and Enzyme Interactions
Physicochemical Properties
- log P: The target compound’s methoxy and carboxylic acid groups likely yield a log P ~1.5–2.0, balancing solubility and permeability. In contrast, 4-anilino esters with hydrophobic substituents (log P >3) prioritize membrane penetration .
- pKa : The carboxylic acid (pKa ~3.5) ensures ionization at physiological pH, enhancing water solubility .
Q & A
Q. What are the recommended synthetic routes for 4-methoxy-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid, and how can intermediates be characterized?
- Methodological Answer: The compound can be synthesized via cyclocondensation reactions using precursors like ethyl acetoacetate and substituted hydrazines. For analogous pyrazole-carboxylic acids, intermediates such as ethyl pyrazole-4-carboxylate derivatives are hydrolyzed under basic conditions (e.g., NaOH/EtOH) to yield carboxylic acids . Characterization should include:
- NMR Spectroscopy: Confirm regiochemistry and substituent positions (e.g., methoxy and methyl groups).
- IR Spectroscopy: Identify carboxylic acid O-H stretches (~2500-3000 cm⁻¹) and C=O vibrations (~1700 cm⁻¹).
- X-ray Diffraction: Resolve structural ambiguities, as demonstrated for 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid .
Q. How can solubility and stability challenges be addressed during purification?
- Methodological Answer: Pyrazole-carboxylic acids often exhibit poor aqueous solubility. Recrystallization from polar aprotic solvents (e.g., DMF/water mixtures) or acidic aqueous solutions (using HCl) is effective. Stability studies under varying pH and temperature conditions (via HPLC or TLC monitoring) are critical to optimize storage conditions .
Advanced Research Questions
Q. What strategies resolve contradictions in regiochemical assignments for pyrazolo[3,4-b]pyridine derivatives?
- Methodological Answer: Regiochemical ambiguities arise due to tautomerism and substitution patterns. Use:
- NOESY/ROESY NMR: Detect spatial proximity between protons (e.g., methoxy and methyl groups).
- DFT Calculations: Compare theoretical and experimental NMR/IR data to validate structures, as applied to 5-methyl-1-phenylpyrazole-4-carboxylic acid .
- Single-Crystal XRD: Unambiguously assign positions, as seen in cyclohexyl-substituted pyrazole derivatives .
Q. How can computational methods predict the reactivity of this compound in nucleophilic/electrophilic reactions?
- Methodological Answer: Perform density functional theory (DFT) calculations to:
Q. What in vitro assays are suitable for evaluating bioactivity, and how are mechanistic insights derived?
- Methodological Answer: For pyrazole-carboxylic acids, common assays include:
- Enzyme Inhibition: Measure IC₅₀ values against kinases or cyclooxygenases using fluorometric/colorimetric substrates.
- Cellular Uptake Studies: Use fluorescently labeled analogs or LC-MS quantification.
- Molecular Docking: Model interactions with target proteins (e.g., COX-2 or EGFR) using PyMOL or AutoDock .
Methodological Considerations
Q. How are spectroscopic discrepancies between synthetic batches analyzed?
- Methodological Answer: Batch inconsistencies may arise from residual solvents or byproducts. Implement:
Q. What catalytic systems optimize esterification or amidation of the carboxylic acid group?
- Methodological Answer: Carbodiimide-based reagents (e.g., DCC or EDCI) with DMAP or HOBt are standard for activating carboxylic acids. For sterically hindered derivatives, use:
- Mukaiyama Reagent (2-chloro-1-methylpyridinium iodide): Enhances coupling efficiency in non-polar solvents.
- Microwave-Assisted Synthesis: Reduces reaction time and improves yields, as shown for pyrazole-fused heterocycles .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
